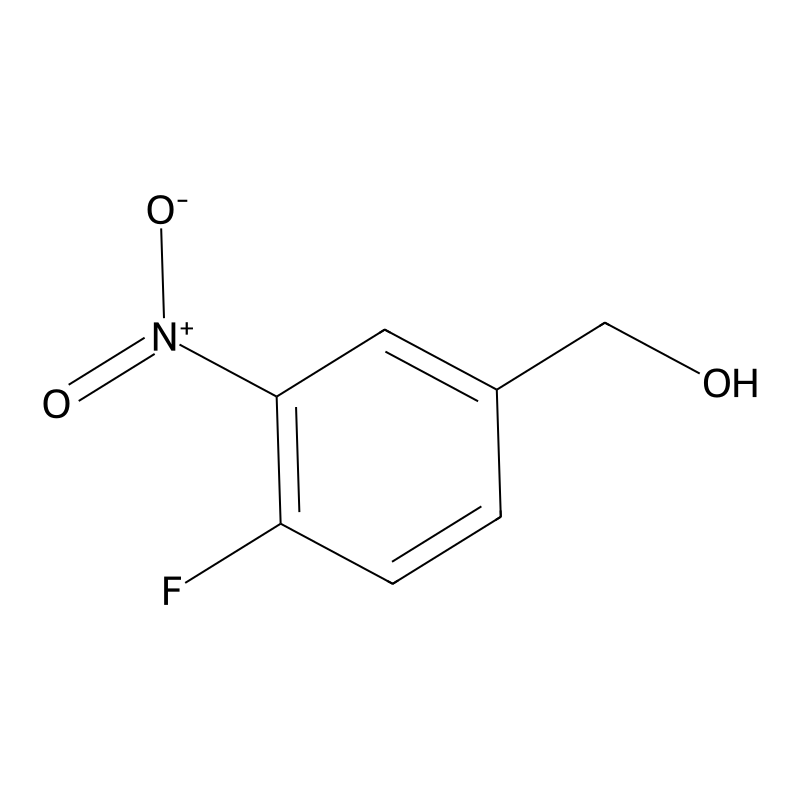4-Fluoro-3-nitrobenzyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
-Fluoro-3-nitrobenzyl alcohol is a relatively simple molecule to synthesize, making it attractive for various research applications. Several methods for its preparation have been reported in scientific literature, often involving nitration of 4-fluorobenzyl alcohol as a key step.
Once synthesized, the structure and purity of 4-fluoro-3-nitrobenzyl alcohol can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Applications in Organic Chemistry:
-Fluoro-3-nitrobenzyl alcohol serves as a valuable building block in organic synthesis due to the presence of both a reactive alcohol group and a nitro group. The nitro group can be readily transformed into various functional groups, allowing researchers to access diversely functionalized molecules.
One notable application involves utilizing 4-fluoro-3-nitrobenzyl alcohol as a protecting group for alcohols. The alcohol group in the molecule can be temporarily masked by converting it to the corresponding 4-fluoro-3-nitrobenzyl ether. This protecting group is stable under various reaction conditions but can be easily cleaved under specific conditions to regenerate the free alcohol.
Potential Applications in Medicinal Chemistry:
Some studies have investigated the use of 4-fluoro-3-nitrobenzyl derivatives as potential antitumor agents, but further research is needed to fully understand their therapeutic potential and mechanism of action [].
4-Fluoro-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol. It features a benzyl alcohol structure with a nitro group and a fluorine atom positioned at the para and meta positions, respectively, on the aromatic ring. This compound is characterized by its distinct chemical properties due to the presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, which influence its reactivity and interactions in various chemical environments .
- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, making it a useful intermediate in organic synthesis.
- Esterification: The hydroxyl group can react with acids to form esters, which are valuable in various applications.
- Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry .
4-Fluoro-3-nitrobenzyl alcohol can be synthesized through several methods:
- Reduction of 4-Fluoro-3-nitrobenzoic Acid: This method involves the reaction of borane in tetrahydrofuran with 4-fluoro-3-nitrobenzoic acid at low temperatures (0°C) to yield the alcohol .
- Nucleophilic Substitution: Starting from suitable precursors, nucleophilic substitution reactions can introduce the hydroxyl group at the benzyl position.
- Functional Group Transformations: Other synthetic routes may involve converting existing functional groups into hydroxyl groups through various chemical transformations.
These methods provide flexibility in synthesizing 4-fluoro-3-nitrobenzyl alcohol for research and industrial applications .
Interaction studies involving 4-fluoro-3-nitrobenzyl alcohol often focus on its reactivity with biological molecules or other chemical species. For example:
- Protein Interactions: The compound may interact with proteins or enzymes, affecting their activity or stability.
- Chemical Reactivity: Its ability to undergo nucleophilic substitution makes it a candidate for studying reaction mechanisms involving halogenated compounds.
These studies are crucial for understanding how this compound behaves in biological systems and its potential therapeutic applications .
Several compounds share structural similarities with 4-fluoro-3-nitrobenzyl alcohol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-nitrobenzyl alcohol | Chlorine instead of fluorine | Different halogen affects reactivity |
| 4-Methyl-3-nitrobenzyl alcohol | Methyl group instead of fluorine | Electron-donating effects alter properties |
| 2-Fluoro-5-nitrobenzyl alcohol | Fluorine at a different position | Different spatial arrangement impacts interactions |
The presence of the fluorine atom in 4-fluoro-3-nitrobenzyl alcohol distinguishes it from these similar compounds, influencing its chemical behavior and potential applications .
4-Fluoro-3-nitrobenzyl alcohol (CAS: 20274-69-5) is an aromatic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol. It belongs to the class of benzyl alcohols with nitro and fluoro substituents on the aromatic ring. Also known by its IUPAC name (4-fluoro-3-nitrophenyl)methanol, this compound features three key functional groups: a hydroxymethyl group, a nitro group at position 3, and a fluorine atom at position 4 of the benzene ring.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that determine its behavior in chemical reactions, storage requirements, and handling protocols. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Fluoro-3-nitrobenzyl alcohol
The structure contains multiple reactive sites, including the primary alcohol group, the nitro group, and the fluorine atom, each contributing to the compound's chemical reactivity profile. The InChI representation for this compound is InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2, and its SMILES notation is C1=CC(=C(C=C1CO)N+[O-])F.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






